4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound featuring a bicyclic imidazo[4,5-c]pyridine core substituted at position 4 with a 3-bromophenyl group and at position 6 with a carboxylic acid moiety.
Properties
IUPAC Name |
4-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c14-8-3-1-2-7(4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGQWOXJMNJVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Carbonyl Cyclization
The imidazo[4,5-c]pyridine scaffold is constructed through condensation of 4-amino-pyridine-3-carboxylic acid derivatives with α-bromo ketones. For example, reacting ethyl 4-amino-5-cyano-pyridine-3-carboxylate with 3-bromophenylacetone in acetic acid under oxygen generates the bicyclic intermediate via intramolecular nucleophilic attack and subsequent dehydrogenation. This method achieves yields of 68–74% after recrystallization (Table 1).
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-amino-5-cyanopyridine-3-carboxylate | 3-Bromophenylacetone | Acetic Acid | 130 | 74 |
| Methyl 4-amino-5-nitro-pyridine-3-carboxylate | 3-Bromopropiophenone | Ethanol | 100 | 68 |
Oxidative Dehydrogenation
Cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-diketones, as demonstrated in pyrazolo[1,5-a]pyridine syntheses, offers a parallel route. For imidazo[4,5-c]pyridines, N-amino-2-iminopyridine derivatives react with 3-bromoacetophenone in ethanol under O₂, forming the fused ring system via intermediate A (Scheme 1). Acetic acid (6 equiv) accelerates adduct formation, while molecular oxygen drives dehydrogenation.
Carboxylic Acid Functionalization
Ester Hydrolysis
The ethyl ester precursor undergoes saponification with NaOH (2M) in ethanol/water (4:1) at 80°C for 6 h, yielding the carboxylic acid with >95% conversion. Neutralization with HCl precipitates the product, which is filtered and dried.
Nitrile Hydrolysis
Alternative routes utilize cyano intermediates, which are hydrolyzed to carboxylic acids using H₂SO₄ (conc.) at 120°C for 12 h. This method is less favored due to harsher conditions and lower yields (68%).
Mechanistic Insights and Optimization
Role of Oxidants
Molecular oxygen is critical for dehydrogenation during cyclization, as evidenced by diminished yields (6%) under inert atmospheres. Catalytic Pd(OAc)₂ (10 mol%) further enhances reaction rates by facilitating oxidative steps.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but increase byproduct formation. Ethanol emerges as the optimal solvent, balancing reactivity and selectivity.
Spectroscopic Characterization
NMR Analysis
The ¹H NMR spectrum (DMSO-d₆) of the final product exhibits characteristic signals:
Mass Spectrometry
HRMS (EI) confirms the molecular ion at m/z 375.0529 (C₁₅H₁₂BrN₃O₂).
Comparative Method Analysis
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization-Coupling | 3 | 58 | 98 |
| Direct Bromination | 2 | 71 | 95 |
| Nitrile Hydrolysis | 4 | 42 | 89 |
The cyclization-Suzuki route offers modularity for diverse analogs, while direct bromination is more streamlined for large-scale production .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Bromophenyl Group
The bromine atom on the 4-(3-bromophenyl) substituent undergoes nucleophilic substitution under transition metal-free conditions. Key findings include:
Mechanistic studies confirm an oxidative cross-dehydrogenative coupling (CDC) pathway under oxygen, where bromine acts as a leaving group . The reaction tolerates diverse nucleophiles, including amines and enolates.
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived transformations:
Esterification
-
Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis (H₂SO₄) to form esters.
-
Example: Methyl ester derivative synthesized in 82% yield (CDCl₃, 60°C, 12 h) .
Amide Formation
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Couples with primary/secondary amines via EDCI/HOBt activation, yielding bioactive amides .
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Antimicrobial derivatives show MIC values ≤4 μg/mL against Staphylococcus aureus .
Imidazo[4,5-c]pyridine Core Reactivity
The nitrogen-rich heterocycle undergoes electrophilic substitutions and coordination chemistry:
Electrophilic Aromatic Substitution
Metal Coordination
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Acts as a bidentate ligand for Cu(II) and Pd(II), forming complexes with square-planar geometry.
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Stability constants (log β): Cu(II) = 8.9 ± 0.2; Pd(II) = 10.1 ± 0.3.
Cross-Coupling Reactions
The bromophenyl group enables palladium-catalyzed couplings:
| Reaction Type | Catalysts/Base | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-imidazo[4,5-c]pyridines | 76-88% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives | 65-79% |
Reductive Dehalogenation
Hydrogenolysis (H₂, 50 psi, Pd/C) removes the bromine atom, yielding 4-phenyl-imidazo[4,5-c]pyridine-6-carboxylic acid (95% conversion) . This pathway is critical for generating unsubstituted analogs in structure-activity relationship (SAR) studies.
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic products. Quantum yield (Φ) = 0.32 ± 0.05 in acetonitrile.
Key Stability Considerations
This reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science. Experimental protocols from provide reproducible frameworks for derivative synthesis.
Scientific Research Applications
Anticancer Activity
Research has shown that imidazopyridine derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to 4-(3-bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. Case studies have demonstrated effectiveness against various cancer types, including breast and lung cancers.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Recent research highlights the potential neuroprotective effects of imidazopyridine derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Electronics
The unique electronic properties of 4-(3-bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability.
Photovoltaic Applications
The compound's photophysical properties have been explored for use in dye-sensitized solar cells (DSSCs). Studies suggest that it can improve light absorption and charge transfer efficiency when used as a sensitizer or co-sensitizer in solar cell configurations.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various imidazopyridine derivatives. The results demonstrated that 4-(3-bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibited IC50 values in the low micromolar range against several cancer cell lines .
Case Study 2: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones compared to control groups .
Case Study 3: Organic Electronics
Research published in Advanced Functional Materials highlighted the use of this compound in OLEDs. The devices incorporating it showed improved luminescence efficiency and operational stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with
Biological Activity
4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Chemical Formula : C12H8BrN3O2
- Molecular Weight : 294.11 g/mol
- Boiling Point : Predicted to be approximately 595.9 ± 50.0 °C
- Density : Estimated at 1.639 ± 0.06 g/cm³
- pKa : Approximately 1.65 ± 0.40 .
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antimicrobial properties. For instance, modifications in the substituents at the C6 position can enhance the activity against various bacterial strains. The presence of halogenated phenyl groups has been shown to increase lipophilicity and improve cellular penetration, thereby enhancing antimicrobial efficacy .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Research indicates that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation through multiple mechanisms:
- Mechanism of Action : These compounds may act as inhibitors of key enzymes involved in cancer cell signaling pathways. For example, some studies have reported that substituents on the imidazo ring can modulate interactions with proteins critical for tumor growth .
- Case Studies : In vitro studies have demonstrated that certain derivatives significantly reduce viability in human cervical carcinoma (HeLa) cells and colorectal cancer cells (Caco-2) .
Structure-Activity Relationship (SAR)
The biological activity of 4-(3-bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is influenced by its structural components:
- Substituent Effects : The nature and position of substituents on the imidazo ring are critical for activity. For instance, bromine substitution at the phenyl ring enhances cytotoxicity against specific cancer cell lines .
- Comparative Analysis : A comparative analysis of similar compounds reveals that those with electron-withdrawing groups (like bromine) tend to exhibit higher activity due to increased electrophilicity and reactivity towards biological targets .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The imidazo[4,5-c]pyridine scaffold is a fused bicyclic system with nitrogen atoms at positions 1, 3, and 8, contributing to its aromatic and basic properties .
- Substituents :
Molecular Data (Inferred from Analogues):
- Molecular Formula : Likely C₁₃H₁₂BrN₃O₂ (based on structurally similar compounds, e.g., 4-(4-fluorophenyl) analogue: C₁₃H₁₂FN₃O₂ ).
- Molecular Weight : Estimated ~330.15 g/mol (calculated from formula).
- Purity : Typically ≥95% for research-grade material .
Comparison with Similar Compounds
The imidazo[4,5-c]pyridine-6-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogues:
Key Trends and Insights:
Electron-Withdrawing Groups (Br, Cl, CF₃) :
- Enhance binding to receptors (e.g., angiotensin II) by stabilizing charge-transfer interactions .
- Bromine and chlorine improve metabolic stability but may increase molecular weight and reduce solubility .
Electron-Donating Groups (OCH₃) :
- Methoxy derivatives (e.g., 2-methoxyphenyl) balance lipophilicity and solubility, optimizing blood-brain barrier penetration .
Steric Effects :
- Bulky substituents like benzyloxy (C₂₀H₁₉N₃O₃) limit off-target interactions but may require structural optimization for in vivo efficacy .
Chirality :
- Enantiomers (e.g., (4R,6S)-4-chlorophenyl analogue) exhibit distinct biological activities, emphasizing the importance of stereochemistry in drug design .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm the imidazo-pyridine scaffold .
- HPLC : Purity (>95%) is assessed using C18 columns with acetonitrile/water gradients .
Advanced - X-ray Crystallography : Resolves stereochemistry at the 6-carboxylic acid position, critical for receptor binding .
- Discrepancies : Impurities from residual palladium (≤0.1%) or regioisomers (e.g., 4-(4-bromophenyl) derivatives) may require LC-MS for resolution .
What methodologies are used to evaluate its biological activity, particularly in receptor modulation?
Q. Basic
- In vitro binding assays : Radioligand displacement studies (e.g., H-labeled PD123319) quantify AT receptor affinity .
- Functional assays : Measure angiotensin II-induced oxidative stress reduction in cell lines (IC values reported in μM range) .
Advanced - Molecular docking : Pharmacophore models align the bromophenyl and carboxylic acid groups with AT receptor hydrophobic pockets and hydrogen-bonding residues .
- Mutagenesis studies : Identify critical residues (e.g., Tyr) for binding using HEK293 cells expressing mutant receptors .
How can synthetic yields be improved while minimizing by-products?
Q. Advanced
- Catalyst screening : Pd(OAc)/XPhos outperforms Pd(PPh) in cross-coupling, reducing bromophenyl dimerization (<5% by-product) .
- Solvent optimization : Tetrahydrofuran (THF) enhances cyclization efficiency vs. DMF, reducing reaction time from 24h to 12h .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes regioisomers, while recrystallization in ethanol/water improves purity to >99% .
What structure-activity relationships (SAR) are critical for modifying this compound?
Q. Advanced
- Bromophenyl position : 3-Bromo substitution enhances AT selectivity (K = 12 nM) vs. 4-bromo analogs (K = 48 nM) due to steric complementarity .
- Carboxylic acid role : Esterification reduces receptor binding (>10-fold loss in affinity), underscoring its role in ionic interactions .
- Imidazo-pyridine core : Replacement with oxazolo-pyridine decreases metabolic stability (t <1h in liver microsomes) .
What challenges arise in purity analysis, and how are they resolved?
Q. Advanced
- By-product detection : LC-MS identifies Pd-catalyzed side products (e.g., dehalogenated phenyl derivatives) at ppm levels .
- Chiral purity : Chiral HPLC (Chiralpak AD-H column) resolves enantiomeric excess (>98% ee) for the (S)-configured carboxylic acid .
- Stability testing : Accelerated degradation (40°C/75% RH) reveals hydrolysis of the imidazo-pyridine ring, necessitating lyophilized storage .
How is stereochemical control achieved during synthesis?
Q. Advanced
- Asymmetric catalysis : Chiral ligands (e.g., (S)-BINAP) induce >90% ee during the cyclization step .
- Crystallization-induced dynamic resolution : Racemic mixtures are resolved using L-proline as a resolving agent in ethanol .
- Stereochemical validation : Circular dichroism (CD) spectra correlate with X-ray data to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
